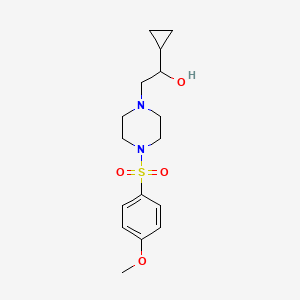

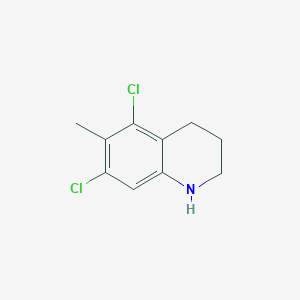

![molecular formula C17H14ClN3O3 B2562882 N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-34-3](/img/structure/B2562882.png)

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound. It is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves standard organic synthesis methods. For instance, 1-benzylsubstituted derivatives of a similar compound were synthesized by alkylation of the parent compound by corresponding 1-chloromethylbenzene in a dimethylformamide environment with excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The composition of the synthesized compounds was determined by elemental analysis, and their individuality was confirmed by TLC and LC/MS methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve alkylation reactions . Further analysis of the chemical reactions would require more specific information about the reaction conditions and the specific reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

A study by Wassim El Kayal et al. (2022) focuses on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, exploring their affinity to GABAergic biotargets for potential anticonvulsant activity. The research found that the synthesized compounds did not exhibit significant anticonvulsant activity, although it established the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (Wassim El Kayal et al., 2022).

Antitumor and Anticancer Activity

Ibrahim A. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity for certain compounds, which were more potent compared with the control 5-FU, showcasing the potential of quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

H1-Antihistaminic Activity

Research by V. Alagarsamy et al. (2012) developed novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones, tested for in vivo H1-antihistaminic activity. The study identified compound PC5 as showing significant activity with minimal sedation, suggesting these compounds as a new class of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2012).

Electrochemical Sensor Applications

A study by H. Karimi-Maleh et al. (2014) involved the development of a novel sensor based on 8,9-dihydroxy-7-methyl-12H-benzothiazolo[2,3-b]quinazolin-12-one modified multiwall carbon nanotubes for the determination of isoproterenol, acetaminophen, and tryptophan. This research underscores the versatility of quinazolinone derivatives in electrochemical sensor applications (H. Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-12-7-5-11(6-8-12)9-19-15(22)10-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJXFLPKXDTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2562801.png)

![Methyl 2-[(1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2562806.png)

![1,3,9-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2562810.png)

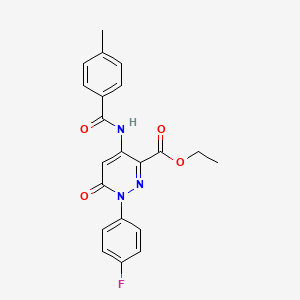

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)

![2-Methoxy-1-(1,4,6,7-tetrahydropyrrolo[3,2-c]pyridin-5-yl)ethanone](/img/structure/B2562819.png)

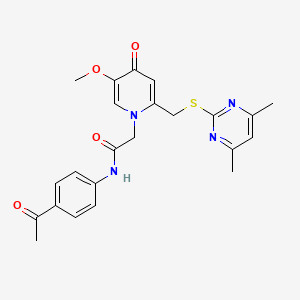

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)

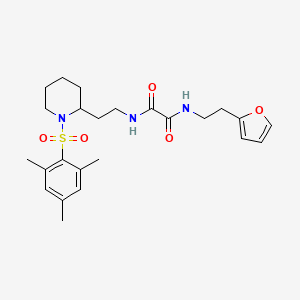

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)